molecular formula C10H12O3 B14743549 Acetic acid--2-phenylethen-1-ol (1/1) CAS No. 1566-65-0

Acetic acid--2-phenylethen-1-ol (1/1)

Cat. No.: B14743549
CAS No.: 1566-65-0
M. Wt: 180.20 g/mol
InChI Key: FVQRWZSKSKLKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2-phenylethenol, also known as 2-phenylethyl acetate, is an organic compound with the molecular formula C10H12O2. It is an ester formed from acetic acid and 2-phenylethanol. This compound is known for its pleasant floral fragrance, making it a common ingredient in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-phenylethyl acetate can be synthesized through the esterification of 2-phenylethanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:

C6H5CH2CH2OH+CH3COOHC6H5CH2CH2OCOCH3+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OCOCH}_3 + \text{H}_2\text{O} C6​H5​CH2​CH2​OH+CH3​COOH→C6​H5​CH2​CH2​OCOCH3​+H2​O

In industrial settings, reactive distillation is often employed to produce 2-phenylethyl acetate. This method combines the reaction and separation processes in a single unit, enhancing efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

2-phenylethyl acetate undergoes various chemical reactions, including:

    Esterification: As mentioned, it is formed by the esterification of 2-phenylethanol with acetic acid.

    Hydrolysis: It can be hydrolyzed back to 2-phenylethanol and acetic acid in the presence of a strong acid or base.

    Oxidation: The phenyl group can undergo oxidation reactions, although these are less common for the ester itself.

Common Reagents and Conditions

    Esterification: Acetic acid and sulfuric acid as a catalyst.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Hydrolysis: 2-phenylethanol and acetic acid.

    Oxidation: Products depend on the specific conditions and reagents used but may include phenolic compounds.

Scientific Research Applications

2-phenylethyl acetate has several applications in scientific research and industry:

Mechanism of Action

The antimicrobial activity of 2-phenylethyl acetate is primarily due to its ability to disrupt microbial cell membranes. It targets the mitochondria and nucleus of fungal cells, leading to cell death. The compound also interferes with various metabolic pathways, including protein processing and fatty acid metabolism .

Comparison with Similar Compounds

2-phenylethyl acetate is similar to other esters like ethyl acetate and benzyl acetate. its unique floral fragrance sets it apart, making it particularly valuable in the fragrance industry. Other similar compounds include:

Properties

CAS No.

1566-65-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

acetic acid;2-phenylethenol

InChI

InChI=1S/C8H8O.C2H4O2/c9-7-6-8-4-2-1-3-5-8;1-2(3)4/h1-7,9H;1H3,(H,3,4)

InChI Key

FVQRWZSKSKLKBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C=CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.